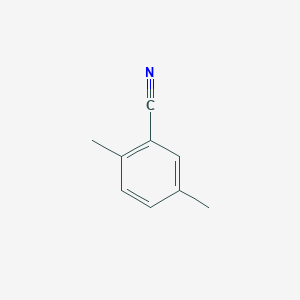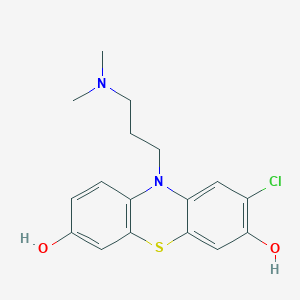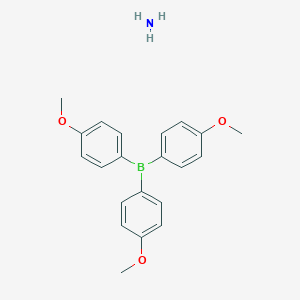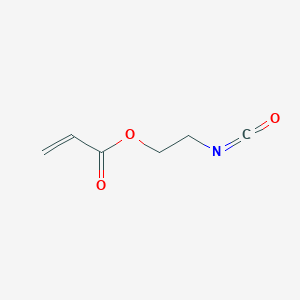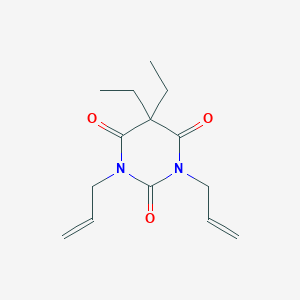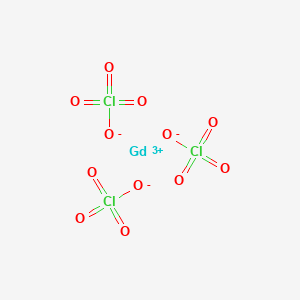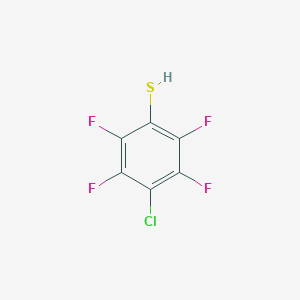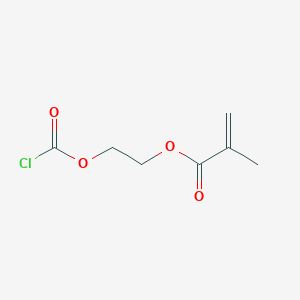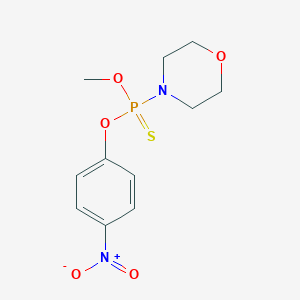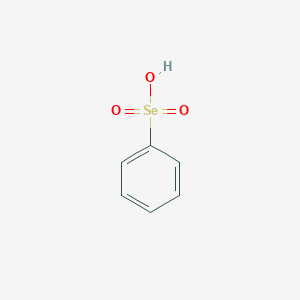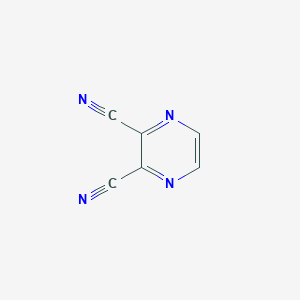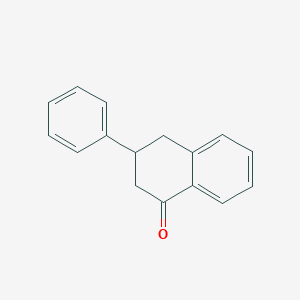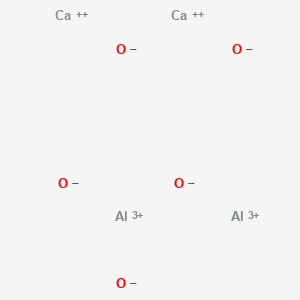
Dodecaaluminium calcium nonadecaoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecaaluminium calcium nonadecaoxide, also known as Al12CaO19, is a unique material that has gained attention in scientific research due to its potential applications in various fields. This compound is a type of ceramic material that has a high melting point and excellent thermal stability, making it ideal for use in high-temperature environments. In
Wirkmechanismus
The mechanism of action of dodecaaluminium calcium nonadecaoxide is not yet fully understood. However, it is believed that its catalytic properties are due to its unique crystal structure, which allows it to interact with other molecules in a specific way. This interaction leads to the activation of certain chemical reactions, resulting in the desired product.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of dodecaaluminium calcium nonadecaoxide. However, it has been shown to be non-toxic and biocompatible, making it a potential candidate for use in medical applications such as drug delivery and tissue engineering.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using dodecaaluminium calcium nonadecaoxide in lab experiments is its high thermal stability. This property makes it ideal for use in high-temperature environments, which are common in many chemical reactions. However, the complex synthesis process and high cost of production can be a limitation for some researchers.
Zukünftige Richtungen
There are several potential future directions for research on dodecaaluminium calcium nonadecaoxide. One area of interest is the development of new synthesis methods that are more cost-effective and efficient. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in catalysis, drug delivery, and tissue engineering.
Synthesemethoden
The synthesis of dodecaaluminium calcium nonadecaoxide is a complex process that involves the reaction of aluminum and calcium oxides at high temperatures. This reaction typically takes place in a furnace at temperatures exceeding 1600°C. The resulting product is a white powder that is highly stable and resistant to thermal shock.
Wissenschaftliche Forschungsanwendungen
Dodecaaluminium calcium nonadecaoxide has several potential applications in scientific research. One of the primary uses of this compound is in the field of catalysis. It has been shown to be an effective catalyst for several chemical reactions, including the conversion of alcohols to aldehydes and the oxidation of hydrocarbons.
Eigenschaften
CAS-Nummer |
12005-50-4 |
|---|---|
Produktname |
Dodecaaluminium calcium nonadecaoxide |
Molekularformel |
Al2Ca2O5 |
Molekulargewicht |
214.12 g/mol |
IUPAC-Name |
dialuminum;dicalcium;oxygen(2-) |
InChI |
InChI=1S/2Al.2Ca.5O/q2*+3;2*+2;5*-2 |
InChI-Schlüssel |
HGCYUAJUOYGULZ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ca+2].[Ca+2] |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ca+2].[Ca+2] |
Andere CAS-Nummern |
12004-88-5 12005-50-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



